2-[(3-Methoxyanilino)methylene]-1,3-cyclohexanedione
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Overview
Description
2-[(3-Methoxyanilino)methylene]-1,3-cyclohexanedione is a chemical compound with a unique structure that combines a methoxyaniline group with a cyclohexanedione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyanilino)methylene]-1,3-cyclohexanedione typically involves the reaction of 3-methoxyaniline with 1,3-cyclohexanedione under specific conditions. One common method is the Knoevenagel condensation, which involves the nucleophilic addition of an activated methylene compound to a carbonyl group . This reaction is often catalyzed by a base, such as piperidine, and carried out in a solvent like ethanol at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyanilino)methylene]-1,3-cyclohexanedione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different derivatives with potentially different properties.
Substitution: This involves replacing one functional group with another, which can significantly alter the compound’s characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed under various conditions, typically involving a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce different cyclohexanedione derivatives .
Scientific Research Applications
2-[(3-Methoxyanilino)methylene]-1,3-cyclohexanedione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is explored for use in material science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyanilino)methylene]-1,3-cyclohexanedione involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways can vary depending on the specific application and the derivative of the compound being used .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar core structure and have been studied for their wide range of biological activities.
Benzoxazinone Derivatives: These are also structurally related and are used in the synthesis of various pharmacologically active molecules.
Uniqueness
2-[(3-Methoxyanilino)methylene]-1,3-cyclohexanedione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-2-[(3-methoxyphenyl)iminomethyl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-18-11-5-2-4-10(8-11)15-9-12-13(16)6-3-7-14(12)17/h2,4-5,8-9,16H,3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMRQOYIZVHXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=C(CCCC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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